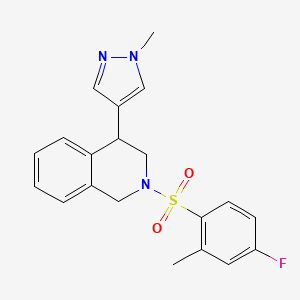
2-((4-fluoro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluoro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluoro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluoro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research on related 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines has demonstrated their potential as highly potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of adrenaline. Molecular modeling suggested that these compounds could form hydrogen bonds within the active site of PNMT, indicating a potential mechanism for their inhibitory action. These studies also explored the impact of structural modifications on the compounds' lipophilicity and ability to cross the blood-brain barrier, which is crucial for designing drugs targeting brain enzymes or receptors (Grunewald et al., 2006).
Synthetic Methodologies
A multicomponent reaction involving 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine was discovered, leading to the unexpected formation of H-pyrazolo[5,1-a]isoquinolines. This reaction highlights a novel synthetic pathway for constructing complex heterocyclic structures, which are often found in bioactive compounds. The process involves silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation, demonstrating the utility of transition metal catalysis in facilitating novel organic transformations (Li & Wu, 2011).
Material Science Applications
Sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers doped with phosphoric acid were synthesized for potential use in high-temperature proton exchange membranes. These materials are critical for the development of fuel cell technologies, which are an important part of the push towards sustainable energy sources. The study provides insights into the synthesis, characterization, and application of novel polymeric materials designed for high-performance in challenging conditions, such as those found in fuel cell environments (Seo et al., 2013).
Biological Activity Investigations
Efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction was reported, showing the potential pharmaceutical applications of these compounds. Preliminary biological assays indicated promising activities as inhibitors for various enzymes, highlighting the importance of these heterocyclic compounds in medicinal chemistry and drug discovery processes (Chen & Wu, 2010).
Propiedades
IUPAC Name |
2-(4-fluoro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-14-9-17(21)7-8-20(14)27(25,26)24-12-15-5-3-4-6-18(15)19(13-24)16-10-22-23(2)11-16/h3-11,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQROLZOHVVVSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B2572565.png)
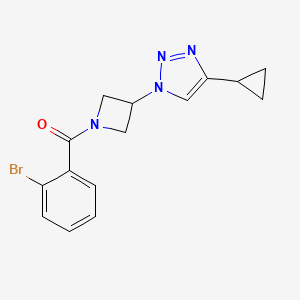
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2572569.png)
![3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2572570.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2572572.png)
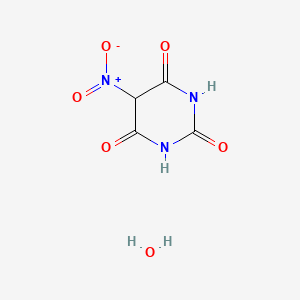
![3-acetyl-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2572577.png)

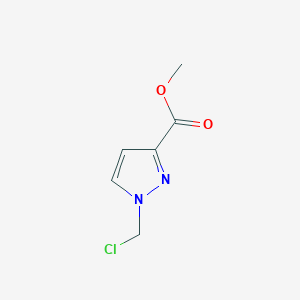
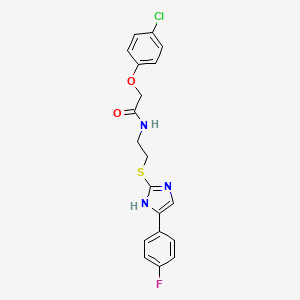

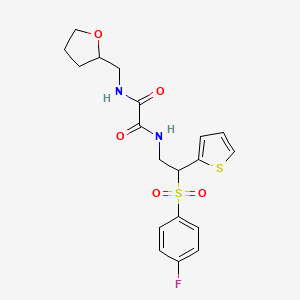
![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)